One of the most prominent applications of DEAD lies in the synthesis of heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their rings. DEAD's reactivity, particularly towards amines, aldehydes, and ketones, allows it to participate in various cyclization reactions, leading to diverse heterocyclic structures. Research has explored DEAD's role in the synthesis of numerous heterocycles, including:
Beyond its role in heterocycle synthesis, DEAD finds application in other areas of scientific research:
Diethyl acetylenedicarboxylate is an organic compound characterized by the formula . It appears as a light yellow liquid with a pungent odor and is classified as a diester with two carboxyl groups attached to an acetylenic carbon chain. The compound is notable for its high electrophilicity due to the presence of the carbon-carbon triple bond, which makes it a valuable reagent in organic synthesis, particularly in cycloaddition reactions and as a Michael acceptor .
DEAD is a flammable liquid with a moderate vapor pressure. It can irritate the skin, eyes, and respiratory system upon contact or inhalation.
Here are some safety considerations:
Diethyl acetylenedicarboxylate exhibits significant biological activity, including:
Several methods exist for synthesizing diethyl acetylenedicarboxylate:
Diethyl acetylenedicarboxylate finds numerous applications in various fields:
Research has focused on the interactions of diethyl acetylenedicarboxylate with various nucleophiles:
Diethyl acetylenedicarboxylate shares similarities with other compounds but also exhibits unique characteristics:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Dimethyl Acetylenedicarboxylate | Diester | More volatile; used extensively in cycloaddition reactions. |
| Ethyl Acetylene Dicarboxylate | Diester | Less electrophilic; used in similar synthetic applications. |
| Propylene Dicarboxylate | Dicarbonyl | Lacks triple bond; less reactive compared to diethyl acetylenedicarboxylate. |
| Maleic Anhydride | Diene | Used primarily in polymer chemistry; less versatile than diethyl acetylenedicarboxylate. |
Diethyl acetylenedicarboxylate stands out due to its high electrophilicity and versatility in forming complex organic structures through various reaction pathways. Its ability to participate in both Michael additions and cycloadditions makes it particularly valuable in organic synthesis compared to its analogs.
Industrial synthesis of diethyl acetylenedicarboxylate employs several established methodologies that have been optimized for large-scale production. The most economically viable approaches focus on maximizing yield while maintaining cost-effectiveness and operational safety [1] [2].
The dibromo precursor route represents one of the most efficient industrial methods, utilizing a mixture of diethyl-2,3-dibromofumarate and diethyl-2,3-dibromomaleate as starting materials [1] [2]. This approach employs 1,2-dimethylindazolium-3-carboxylate as a catalyst in acetonitrile under reflux conditions for 45 minutes, achieving yields of 82% [1]. The reaction proceeds through a dehydrohalogenation mechanism that eliminates two equivalents of hydrogen bromide to form the desired acetylenic product.
The traditional acetylenedicarboxylic acid esterification method remains widely used in industrial settings due to its straightforward implementation [3] [4]. This process involves the treatment of potassium acetylenedicarboxylate with ethanol in the presence of sulfuric acid as a catalyst [4]. While the reaction requires extended periods (4 days at room temperature), it provides consistent yields of 51-53% and produces material suitable for most commercial applications [4].
A third industrial approach involves direct bromination-dehydrohalogenation of dimethyl acetylenedicarboxylate, followed by transesterification to the diethyl ester [5]. This multi-step process typically achieves overall yields of 80-90% through careful control of reaction conditions and intermediate purification [5].
Table 1: Industrial Preparation Routes for Diethyl Acetylenedicarboxylate
| Method | Starting Materials | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Dibromo Precursor Route | Diethyl-2,3-dibromofumarate, Diethyl-2,3-dibromomaleate | Acetonitrile, reflux, 45 min | 82 | Uses 1,2-dimethylindazolium-3-carboxylate catalyst |
| Acetylenedicarboxylic Acid Esterification | Potassium acetylenedicarboxylate, Ethanol, Sulfuric acid | Room temperature, 4 days | 51-53 | Traditional method with long reaction time |
| Direct Bromination-Dehydrohalogenation | Dimethyl acetylenedicarboxylate, Bromine, KOH | Bromination followed by base treatment | 80-90 | Multi-step process via dibromosuccinic acid |
Laboratory-scale synthesis of diethyl acetylenedicarboxylate offers greater flexibility in reaction conditions and purification methods, allowing for higher purity products and specialized applications [6] [7].
The esterification of acetylenedicarboxylic acid represents the most direct laboratory approach for preparing diethyl acetylenedicarboxylate [4] [8]. Method A employs the potassium acid salt of acetylenedicarboxylic acid as the starting material [4]. In this procedure, 100 grams of potassium acetylenedicarboxylate is treated with absolute ethanol and sulfuric acid at room temperature for 4 days [4]. The reaction mixture is then subjected to aqueous workup involving ether extraction, washing with sodium bicarbonate solution, and drying over anhydrous magnesium sulfate [4]. Final purification by vacuum distillation yields 57-59 grams of product (51-53% yield) with a boiling point of 96-98°C at 8 mmHg and refractive index of 1.4397 [4].
Method B utilizes free acetylenedicarboxylic acid directly with ethanol under reflux conditions in the presence of acid catalysts [8]. This approach typically achieves higher yields (72-88%) but requires more aggressive reaction conditions and careful temperature control [8]. The method involves heating acetylenedicarboxylic acid with a large excess of ethanol and catalytic sulfuric acid under reflux until complete conversion is achieved [8].
The dibromo precursor method offers excellent yields and high purity products through a zinc-mediated dehalogenation process [6] [9]. Dibromofumarate (1 mmol) is treated with granular zinc (0.4 g, 6 mmol) in dry tetrahydrofuran under nitrogen atmosphere [6]. The mixture is refluxed for 2-5 hours depending on the specific ester substituents [6]. Following completion, the zinc is filtered off, and the tetrahydrofuran is evaporated [6]. The crude product is dissolved in dichloromethane, washed with water, dried over magnesium sulfate, and concentrated to yield the purified acetylenedicarboxylate ester [6].
This method achieves yields of 93% for dimethyl acetylenedicarboxylate, with similar results expected for the diethyl analogue [6]. The reaction proceeds through a single-electron transfer mechanism from zinc to the carbon-bromine bonds, followed by elimination to form the triple bond [6].
The triphenylphosphonium ylide approach represents a sophisticated method for generating diethyl acetylenedicarboxylate under mild conditions [7] [10]. This reaction involves the treatment of triphenylphosphine with dialkyl acetylenedicarboxylates in the presence of various nucleophiles or CH-acids [7] [10].
The general procedure involves mixing equimolar amounts of triphenylphosphine and dialkyl acetylenedicarboxylate in an appropriate solvent such as dichloromethane or ethyl acetate [10]. The reaction typically proceeds at room temperature within 40 minutes to 1 hour [10]. The resulting phosphorus ylides exist as mixtures of geometrical isomers due to restricted rotation around the carbon-carbon partial double bond [10].
This method achieves quantitative yields (99%) and produces salt-free ylides that can be further transformed to the desired acetylenedicarboxylate esters [10] [11]. The phosphorus ylides serve as versatile intermediates for subsequent reactions and can be isolated as stable crystalline compounds [10].
Table 2: Laboratory Synthesis Approaches
| Synthesis Method | Reagents | Reaction Conditions | Yield (%) | Purity |
|---|---|---|---|---|
| From Acetylenedicarboxylic Acid (Method A) | K-acetylenedicarboxylate, EtOH, H2SO4 | Room temperature, 4 days | 51-53 | Requires distillation |
| From Acetylenedicarboxylic Acid (Method B) | Acetylenedicarboxylic acid, EtOH, H2SO4 | Reflux with catalyst | 72-88 | High purity after purification |
| Dibromo Precursor Method | Dibromofumarate, THF, Zn granules | Reflux 2-5 hours under N2 | 93 | High purity |
| Triphenylphosphonium Ylide Method | Triphenylphosphine, Dialkyl acetylenedicarboxylate | Various temperatures, 40 min | 99 | Salt-free ylides |
Effective purification of diethyl acetylenedicarboxylate is essential for achieving the high purity standards required for pharmaceutical and research applications [12] [13]. Multiple purification strategies have been developed to address different impurity profiles and scale requirements.
Vacuum distillation represents the primary purification method for diethyl acetylenedicarboxylate [4] [14]. The compound distills at 96-98°C under 8 mmHg pressure, allowing for efficient separation from higher and lower boiling impurities [4]. Industrial-scale distillation columns typically achieve purities of 95-97% in a single pass [14]. The distillation process requires careful temperature control to prevent thermal decomposition of the sensitive acetylenic functionality [14].
Column chromatography provides the highest purity levels for laboratory-scale preparations [13]. Silica gel columns with hexane-dichloromethane gradient elution systems effectively separate diethyl acetylenedicarboxylate from synthetic byproducts and unreacted starting materials [13]. This method routinely achieves purities exceeding 99% but is limited to small-scale applications due to cost and throughput constraints [13].
Recrystallization techniques apply primarily to solid derivatives or crystalline intermediates in the synthetic pathway [15]. For diethyl acetylenedicarboxylate itself, which is a liquid at room temperature, recrystallization is not directly applicable, but solid precursors such as acetylenedicarboxylic acid can be purified by recrystallization from ethanol-ethyl acetate mixtures [15].
Solvent washing procedures play a crucial role in removing acidic and basic impurities [4] [13]. Treatment with saturated sodium bicarbonate solution removes residual acidic catalysts and byproducts [4]. Subsequent water washing eliminates inorganic salts and polar impurities [13]. This washing protocol is essential to prevent decomposition during subsequent distillation steps [4].
Table 3: Purification Techniques
| Purification Method | Conditions | Applications | Typical Purity Achieved | Comments |
|---|---|---|---|---|
| Vacuum Distillation | 96-98°C at 8 mmHg | Primary purification method | 95-97% | Most common industrial method |
| Column Chromatography | Silica gel with hexane/DCM gradients | Final purification for complex mixtures | >99% | Used for small scale laboratory preparations |
| Recrystallization | From ethanol-ethyl acetate (5:1) | For solid derivatives | 98-99% | Used for crystalline derivatives |
| Solvent Washing | NaHCO3, H2O washing | Removal of acidic impurities | 90-95% | Essential to prevent decomposition |
Comprehensive purity assessment of diethyl acetylenedicarboxylate requires multiple analytical techniques to ensure product quality and regulatory compliance [16] [17] [18].
Gas chromatography with flame ionization detection serves as the primary quantitative purity determination method [19] [20] [17]. Commercial specifications typically require minimum purities of 95-97% by gas chromatography [19] [20]. The method employs temperature-programmed separation on capillary columns with effective carbon number response factors for quantitation [18]. Internal standards such as diethyl adipate facilitate accurate quantitative analysis [17].
Nuclear magnetic resonance spectroscopy provides both qualitative and quantitative information about diethyl acetylenedicarboxylate purity [21] [22]. 1H NMR spectroscopy shows characteristic signals for the ethyl ester groups at δ 4.4 ppm (quartet) and δ 1.4 ppm (triplet) [21]. 13C NMR spectroscopy can provide quantitative purity determination through integration of carbon signals, particularly when employing inverse-gated decoupling sequences with appropriate relaxation delays [22].
Infrared spectroscopy confirms structural identity through characteristic absorption bands [23] [24]. The carbon-carbon triple bond stretch appears at approximately 2200 cm⁻¹, while carbonyl stretches occur around 1750 cm⁻¹ [23]. The authenticity of infrared spectra serves as a quality control parameter for commercial products [25].
Mass spectrometry provides definitive molecular weight confirmation and structural information [21] [26]. The molecular ion appears at m/z 170, with characteristic fragmentation patterns including loss of ethoxycarbonyl groups [21]. High-resolution mass spectrometry can detect trace impurities and confirm molecular composition [26].
Refractive index measurements offer rapid quality control assessment [27] [28]. Pure diethyl acetylenedicarboxylate exhibits a refractive index of 1.441-1.443 at 20°C [27] [28]. This parameter provides immediate feedback on product quality during manufacturing processes [28].
Table 4: Analytical Methods for Purity Assessment
| Analytical Method | Detection Principle | Typical Purity Range | Advantages | Limitations |
|---|---|---|---|---|
| Gas Chromatography (GC) | Flame ionization detection | 95-98% | Rapid, quantitative | Requires standards |
| 1H NMR Spectroscopy | Proton integration at δ 4.4 ppm | Qualitative assessment | Simple, widely available | Peak overlap possible |
| 13C NMR Spectroscopy | Carbon signal integration | Quantitative with proper conditions | Can differentiate isomers | Requires careful relaxation delays |
| IR Spectroscopy | C≡C stretch at 2200 cm⁻¹, C=O at 1750 cm⁻¹ | Identity confirmation | Non-destructive, rapid | Limited quantitative information |
| Mass Spectrometry | Molecular ion at m/z 170 | Structural confirmation | Structural information | Requires pure samples |
| Refractive Index | n₂₀ᴰ measurement | Quality control | Real-time quality control | Temperature dependent |
Table 5: Physical Properties and Analytical Parameters
| Property | Value | Analytical Method | Reference Standard |
|---|---|---|---|
| Molecular Formula | C₈H₁₀O₄ | Mass spectrometry | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol | Mass spectrometry | 170.164 (exact mass) |
| Melting Point | 1-3°C | Melting point apparatus | 1.5°C (literature) |
| Boiling Point | 107-110°C (11 mmHg) | Distillation under reduced pressure | 108-110°C/14.7 hPa |
| Density (20°C) | 1.063-1.067 g/mL | Pycnometry | 1.063 g/mL (25°C) |
| Refractive Index (20°C) | 1.441-1.443 | Refractometry | n₂₀ᴰ 1.443 |
| Flash Point | 94°C | Closed cup method | 201.2°F (closed cup) |
| Appearance | Light yellow liquid | Visual inspection | Clear to light yellow |
Corrosive